molecular formula C12H13FO4 B1325803 5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric acid CAS No. 951892-68-5

5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric acid

Cat. No. B1325803
M. Wt: 240.23 g/mol
InChI Key: PXRBYPXKWQJDGD-UHFFFAOYSA-N
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Description

“5-Fluoro-2-methoxyphenylboronic acid” is a chemical compound with the molecular formula C7H8BFO3 . It’s used in laboratory chemicals and is not recommended for food, drug, pesticide or biocidal product use .


Synthesis Analysis

This compound can be involved in various reactions such as Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, synthesis of 9,10-diarylanthracenes for use as molecular switches, and cross-coupling with carbazolyl or aryl halides .


Molecular Structure Analysis

The IUPAC name for this compound is (5-fluoro-2-methoxyphenyl)boronic acid . The InChI string is InChI=1S/C7H8BFO3/c1-12-7-3-2-5 (9)4-6 (7)8 (10)11/h2-4,10-11H,1H3 and the Canonical SMILES string is B (C1=C (C=CC (=C1)F)OC) (O)O .


Chemical Reactions Analysis

As mentioned earlier, this compound can participate in various chemical reactions including Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, synthesis of 9,10-diarylanthracenes for use as molecular switches, and cross-coupling with carbazolyl or aryl halides .


Physical And Chemical Properties Analysis

The molecular weight of “5-Fluoro-2-methoxyphenylboronic acid” is 169.95 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Fluorescence Quenching Studies

5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric acid and its derivatives are utilized in fluorescence quenching studies. Specifically, derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid are studied for their fluorescence quenching properties in alcohol environments. The negative deviation in the Stern–Volmer plots, observed for these molecules, is interpreted in terms of the existence of different conformers of the solutes in the ground state. The conformational changes are attributed to the formation of intermolecular and intramolecular hydrogen bonding in alcohol environments (Geethanjali et al., 2015). Additionally, the positive deviation observed in Stern-Volmer plots for these compounds is analyzed using different quenching models, helping in understanding the quenching mechanism in these systems (Geethanjali et al., 2015).

Radioligand Synthesis for Brain Receptors

The synthesis of related compounds like 4-(4-[11C]methoxyphenyl) -(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid has been developed, potentially serving as a radioligand for the GABA receptor in the brain. This application is significant in the context of brain imaging and the study of neurological conditions (Vos & Slegers, 1994).

Biological and Medicinal Activities

Oxovanadium complexes with fluoroquinolone ligands and azodye rhodanine, which include derivates of 5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric acid, have been synthesized and studied for their biological and medicinal activities. These compounds display various activities, including DNA interaction, cytotoxicity, antibacterial, and antituberculosis activities. The DNA binding activity and DNA nuclease activity are studied, providing insights into the interaction of these compounds with biological molecules and their potential medicinal applications (Gajera et al., 2015).

Charge Storage Materials

Fluoro-substituted conjugated polyindole, which includes derivates of 5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric acid, is developed as charge storage material due to its high specific capacitance, good cycling stability, and slow self-discharge behavior. These characteristics make it a promising material for supercapacitor applications. The study of these materials opens new avenues in the development of high-performance charge storage devices (Wang et al., 2019).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, serious eye irritation, and skin irritation . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-17-11-6-5-8(13)7-9(11)10(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRBYPXKWQJDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254841
Record name 5-Fluoro-2-methoxy-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric acid

CAS RN

951892-68-5
Record name 5-Fluoro-2-methoxy-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxy-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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